molecular formula C16H14Cl2N2OS B11626787 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11626787
M. Wt: 353.3 g/mol
InChI Key: HLIQVEVRUAKVDY-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable thiol.

    Methoxymethylation: The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride.

    Nitrile Formation: The nitrile group can be introduced via a cyanation reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzyl and pyridine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological processes, particularly those involving sulfanyl and nitrile groups.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the nitrile group may form interactions with various receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorobenzyl)sulfanyl]-4-methylpyridine-3-carbonitrile: Lacks the methoxymethyl group.

    2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(methoxymethyl)-pyridine-3-carbonitrile: Lacks the methyl group on the pyridine ring.

Uniqueness

The presence of both the methoxymethyl and methyl groups on the pyridine ring, along with the sulfanyl and nitrile groups, makes 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile unique

Properties

Molecular Formula

C16H14Cl2N2OS

Molecular Weight

353.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H14Cl2N2OS/c1-10-5-12(8-21-2)14(7-19)16(20-10)22-9-11-3-4-13(17)6-15(11)18/h3-6H,8-9H2,1-2H3

InChI Key

HLIQVEVRUAKVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C#N)COC

Origin of Product

United States

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